Caroxazone
Overview
Description
Caroxazone, also known by its chemical name 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide, is a compound that was formerly used as an antidepressant. It acts as a reversible inhibitor of monoamine oxidase, specifically targeting both MAO-A and MAO-B subtypes, with a five-fold preference for the latter . Although it is no longer marketed, this compound was once prescribed for the treatment of depression .
Scientific Research Applications
Caroxazone has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying reversible monoamine oxidase inhibition.
Biology: Investigating the effects of monoamine oxidase inhibitors on neurotransmitter levels.
Medicine: Exploring potential therapeutic uses for depression and other mood disorders.
Industry: Although not widely used industrially, this compound’s synthesis and reactions provide valuable insights for pharmaceutical research
Mechanism of Action
Target of Action
Caroxazone primarily targets Monoamine Oxidase (MAO) , an enzyme involved in the breakdown of monoamine neurotransmitters . It acts as a reversible inhibitor of both MAO-A and MAO-B subtypes, with a five-fold preference for the latter .
Mode of Action
This compound interacts with its targets by reversibly inhibiting the action of the MAO enzymes . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels. The elevated levels of these neurotransmitters can help alleviate symptoms of depression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway. By inhibiting the action of MAO enzymes, this compound prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine . This leads to an increase in the levels of these neurotransmitters, which can have various downstream effects, including mood elevation .
Pharmacokinetics
As an oral medication, it is likely absorbed in the gastrointestinal tract
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in the levels of monoamine neurotransmitters. This is due to the inhibition of MAO enzymes, which prevents the breakdown of these neurotransmitters . The increased levels of neurotransmitters can lead to mood elevation, which is beneficial in the treatment of depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as tyramine, can affect the drug’s action . Additionally, factors such as the patient’s overall health, diet, and use of other medications can also influence the drug’s efficacy and stability
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Caroxazone plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamines, such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression . This compound interacts with monoamine oxidase enzymes through reversible binding, which allows for a temporary inhibition of enzyme activity without permanently deactivating the enzyme .
Cellular Effects
This compound affects various types of cells and cellular processes, particularly in the central nervous system. It influences cell function by increasing the levels of monoamines, which can enhance neurotransmission and improve mood. This compound also impacts cell signaling pathways by modulating the activity of monoamine receptors, leading to changes in gene expression and cellular metabolism . These effects contribute to the antidepressant properties of this compound.
Molecular Mechanism
The mechanism of action of this compound involves the reversible inhibition of monoamine oxidase enzymes. This compound binds to the active site of these enzymes, preventing the breakdown of monoamines and increasing their availability in the synaptic cleft . This binding interaction is reversible, meaning that this compound can be displaced by other molecules, allowing the enzyme to regain its activity. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of monoamine-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of increasing monoamine levels and improving mood . The duration of these effects may vary depending on the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit monoamine oxidase enzymes and increase monoamine levels without causing significant adverse effects . At higher doses, this compound may cause toxic effects, such as increased blood pressure and heart rate, due to excessive inhibition of monoamine oxidase enzymes . Threshold effects have been observed, where a certain dosage is required to achieve the desired antidepressant effects without causing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the breakdown and synthesis of monoamines. It interacts with monoamine oxidase enzymes, which are responsible for the oxidative deamination of monoamines . By inhibiting these enzymes, this compound affects the metabolic flux of monoamines, leading to increased levels of these neurotransmitters in the brain . Additionally, this compound may interact with other enzymes and cofactors involved in the synthesis and degradation of monoamines, further influencing their levels and activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on monoamine oxidase enzymes . This compound may also interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can affect the localization and accumulation of this compound, influencing its overall effectiveness and duration of action .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where monoamine oxidase enzymes are located . This compound may also be found in other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with transporters and binding proteins . The activity and function of this compound can be influenced by its localization, as it needs to reach the mitochondria to effectively inhibit monoamine oxidase enzymes and increase monoamine levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Caroxazone begins with the reductive amination of salicylaldehyde and glycinamide. This reaction produces an intermediate compound, which is then reacted with phosgene and sodium bicarbonate to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general synthetic route involves standard organic synthesis techniques that can be scaled up for industrial production. The use of phosgene, a hazardous reagent, requires stringent safety measures and specialized equipment.
Chemical Reactions Analysis
Types of Reactions: Caroxazone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: The compound can be reduced, particularly in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound.
Comparison with Similar Compounds
Paraxazone: An isomer of Caroxazone with similar monoamine oxidase inhibitory properties.
Phenelzine: Another monoamine oxidase inhibitor used for treating depression.
Tranylcypromine: A non-selective and irreversible monoamine oxidase inhibitor.
Uniqueness: this compound’s uniqueness lies in its reversible inhibition of both MAO-A and MAO-B, with a preference for MAO-B. This selective inhibition profile distinguishes it from other monoamine oxidase inhibitors that may have different selectivity or irreversible inhibition properties .
Properties
IUPAC Name |
2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-9(13)6-12-5-7-3-1-2-4-8(7)15-10(12)14/h1-4H,5-6H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCBWEZLKCTALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=O)N1CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171598 | |
Record name | Caroxazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18464-39-6 | |
Record name | Caroxazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18464-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caroxazone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caroxazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09254 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Caroxazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caroxazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAROXAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807N226MNL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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